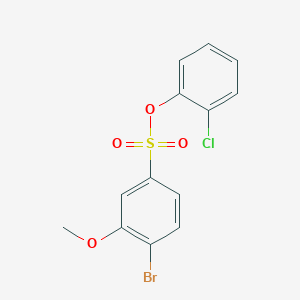

(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate is a complex chemical compound known for its versatile properties. It is extensively used in scientific research, ranging from pharmaceutical studies to material science, making it an essential tool for exploring innovative solutions.

Méthodes De Préparation

The synthesis of (2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate typically involves several steps. One common method includes the sulfonation of 4-bromo-3-methoxybenzene with chlorosulfonic acid, followed by the reaction with 2-chlorophenol under controlled conditions. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dioxane. Major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to modify proteins and other biomolecules.

Industry: The compound is used in material science for the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of (2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its action depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties. Similar compounds include:

4-Bromo-3-chlorophenol: Used as a precursor in organic synthesis.

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Used in coupling reactions.

These compounds share some similarities in their chemical structure but differ in their specific applications and reactivity.

Activité Biologique

(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate is a sulfonate compound that has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound is synthesized through a multi-step process involving the sulfonation of 4-bromo-3-methoxybenzene with chlorosulfonic acid, followed by a reaction with 2-chlorophenol. The resulting sulfonate exhibits unique chemical properties due to its specific functional groups, which influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to interact with various molecular targets, including proteins and enzymes.

- Protein Binding : The compound can bind to specific proteins, altering their conformation and function. This interaction may lead to modulation of biochemical pathways, which is crucial for its therapeutic effects.

- Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. In vitro studies report an IC50 value of approximately 3.48 μM for AChE inhibition, indicating significant potency .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Neuroprotective Effects

The compound has been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease, thereby reducing neurotoxicity associated with Aβ accumulation .

Case Studies and Research Findings

A series of studies have highlighted the efficacy of this compound in various biological contexts:

- Neurodegeneration Model : In a study assessing the compound's effects on neuronal cells, it was found to significantly reduce oxidative stress markers and improve cell viability in the presence of neurotoxic agents. This suggests a protective role against oxidative damage .

- Antibacterial Activity : In vitro assays demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations below 100 μg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | AChE Inhibition IC50 (μM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | 3.48 | Yes |

| 4-Bromo-3-chlorophenol | Structure | 5.31 | Moderate |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Structure | N/A | Low |

The comparative analysis shows that while similar compounds exhibit varying degrees of biological activity, this compound stands out due to its potent AChE inhibition and broad-spectrum antimicrobial properties.

Propriétés

IUPAC Name |

(2-chlorophenyl) 4-bromo-3-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO4S/c1-18-13-8-9(6-7-10(13)14)20(16,17)19-12-5-3-2-4-11(12)15/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAPNWVOXUQSQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.